molecular formula C11H7F3N2O B1452607 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde CAS No. 1172278-17-9

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde

Cat. No. B1452607
M. Wt: 240.18 g/mol
InChI Key: RIMOQNXDOVWXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde” is a chemical compound with the molecular formula C11H7F3N2O and a molecular weight of 240.18 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde” consists of a benzaldehyde group attached to a pyrazole ring with a trifluoromethyl group .


Physical And Chemical Properties Analysis

“4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde” is a solid at room temperature . It has a melting point of 69-70°C .

Scientific Research Applications

  • Agrochemicals

    • Trifluoromethylpyridines are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
  • Pharmaceuticals

    • Trifluoromethylpyridines are used in the development of new drugs . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval .
  • Veterinary Products

    • Trifluoromethylpyridines are also used in the veterinary industry. Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
  • Synthetic Transformations

    • Aryl trifluoromethyl diazoalkanes and diazirines have been highlighted for their versatility in applications toward a wide range of synthetic transformations . They are efficient compounds for creating carbon−carbon and carbon−heteroatom bonds that would be difficult to reach otherwise .
  • Precursors of Stabilized Metal Carbenes

    • These reactants are used as precursors of stabilized metal carbenes, i.e., donor−acceptor-substituted ones . They are used in cycloaddition, insertion, and coupling .
  • Development of Fluorinated Organic Chemicals

    • The development of fluorinated organic chemicals is becoming an increasingly important research topic . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
  • Agrochemicals

    • Trifluoromethylpyridines are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
  • Pharmaceuticals

    • Trifluoromethylpyridines are used in the development of new drugs . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval .
  • Veterinary Products

    • Trifluoromethylpyridines are also used in the veterinary industry. Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
  • Synthetic Transformations

    • Aryl trifluoromethyl diazoalkanes and diazirines have been highlighted for their versatility in applications toward a wide range of synthetic transformations . They are efficient compounds for creating carbon−carbon and carbon−heteroatom bonds that would be difficult to reach otherwise .
  • Precursors of Stabilized Metal Carbenes

    • These reactants are used as precursors of stabilized metal carbenes, i.e., donor−acceptor-substituted ones . They are used in cycloaddition, insertion, and coupling .
  • Development of Fluorinated Organic Chemicals

    • The development of fluorinated organic chemicals is becoming an increasingly important research topic . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Safety And Hazards

“4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde” is considered hazardous. It is a combustible liquid that can cause skin and eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. Use of personal protective equipment is recommended when handling this compound .

properties

IUPAC Name

4-[3-(trifluoromethyl)pyrazol-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)10-5-6-16(15-10)9-3-1-8(7-17)2-4-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMOQNXDOVWXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde

CAS RN

1172278-17-9
Record name 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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